molecular formula C19H12N2O B2472522 11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one CAS No. 19591-15-2

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

Cat. No. B2472522
CAS RN: 19591-15-2
M. Wt: 284.318
InChI Key: MIJNQOWYQBLHCC-UHFFFAOYSA-N
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Description

The compound “11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one” is a unique chemical with the linear formula C19H12N2O . It has a molecular weight of 284.32 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C19H12N2O . Unfortunately, the specific structural details or diagrams are not available in the search results.

Scientific Research Applications

Precursor of Azomethine Ylides

This compound has been used as a new precursor of azomethine ylides. The possibility of generating azomethine ylides from 11H-benzo[4,5]imidazo[1,2-a]indol-11-one and amino acids has been demonstrated . This is a significant development in the field of organic chemistry .

1,3-Dipolar Cycloaddition Reactions

The compound has been used in 1,3-dipolar cycloaddition reactions with cyclopropenes and maleimides . This has led to the synthesis of cyclopropa[a]pyrrolizines, 3-azabicyclo[3.1.0]hexanes, and pyrrolo[3,4-a]pyrrolizines spiro-fused with a benzo[4,5]imidazo[1,2-a]indole fragment .

Synthesis of Spirocyclic Compounds

The compound has been used in the synthesis of spirocyclic compounds . These compounds were obtained in moderate to good yields, albeit with poor diastereoselectivity .

Insight into Reaction Mechanisms

Density functional theory calculations have been performed using this compound to gain insight into the mechanism of the 1,3-dipolar cycloaddition of 11H-benzo[4,5]imidazo[1,2-a]indol-11-one-derived azomethine ylides to cyclopropenes .

Antiproliferative Activity

Some of the cycloadducts obtained from the reactions involving this compound have been evaluated for their cytotoxic activity against the human erythroleukemia (K562) cell line . This indicates potential applications in cancer research and treatment .

Selective Cyclooxygenase-2 Inhibitors

Derivatives of the compound have been designed and synthesized as selective Cyclooxygenase-2 inhibitors . These inhibitors have potential applications in the treatment of inflammation and pain .

properties

IUPAC Name

6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O/c1-11-8-9-16-15(10-11)20-18-13-6-2-4-12-5-3-7-14(17(12)13)19(22)21(16)18/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJNQOWYQBLHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C4C(=CC=C5)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30987299
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-methyl-7H-benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-one

CAS RN

67920-93-8
Record name 11-Methyl-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30987299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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